molecular formula C6H4F3NO3 B1430817 4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid CAS No. 1384265-64-8

4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid

Cat. No.: B1430817
CAS No.: 1384265-64-8
M. Wt: 195.1 g/mol
InChI Key: ABMDYGGRGUSDEN-UHFFFAOYSA-N
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Description

“4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid” is a derivative of oxazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and bioactive molecules .


Synthesis Analysis

The synthesis of “this compound” involves adding its ester to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius . The progress of the reaction is monitored using TLC plates . Once the raw material has completely reacted, the crude reaction system is extracted with ethyl acetate and water . The organic layer is separated and the water layer is extracted three times with ethyl acetate . The obtained organic layers are combined and dried with anhydrous sodium sulfate . The drying agent is filtered out and the filtrate is concentrated under vacuum to obtain the target product molecule “this compound” with a yield of 99% .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H4F3NO2S . Its molecular weight is 211.16 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of its ester with sodium hydroxide, followed by extraction, drying, and concentration .


Physical and Chemical Properties Analysis

“this compound” is soluble in methanol . It has a melting point of 186-187 degrees Celsius and a predicted boiling point of 285.5±40.0 degrees Celsius . Its predicted density is 1.570±0.06 g/cm3 .

Safety and Hazards

Oxazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid” could involve its use as an intermediate in the synthesis of more complex organic compounds, including pesticide molecules, insecticides, and bioactive molecules .

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDYGGRGUSDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-64-8
Record name 4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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